molecular formula C13H13ClF6N2O2 B4558589 N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

Cat. No. B4558589
M. Wt: 378.70 g/mol
InChI Key: KBLVCIWSTZTRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide is a useful research compound. Its molecular formula is C13H13ClF6N2O2 and its molecular weight is 378.70 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide is 378.0569743 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimitotic Agents and Biological Activity

Metabolic studies on related compounds have led to the discovery of derivatives with significant biological activities. For instance, the synthesis of certain derivatives has confirmed their role as antimitotic agents, with varying potency between different isomers. These studies underline the potential use of such compounds in developing treatments for diseases characterized by uncontrolled cell division, such as cancer (Temple & Rener, 1992).

Antioxidant and Anticancer Activity

Research into novel derivatives has also highlighted significant antioxidant and anticancer activities. Some compounds have been found to exhibit antioxidant activity superior to known antioxidants like ascorbic acid. Moreover, their anticancer activity has been tested against various human cancer cell lines, identifying compounds with potent cytotoxic effects against specific types of cancer cells (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

A series of derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some showing significant antimicrobial properties. These findings suggest the potential use of these compounds in developing new antimicrobial agents, which could be crucial in combating antibiotic-resistant bacteria and fungi (Helal et al., 2013).

Chiral Analysis and Separation Techniques

The compound and its derivatives' structural complexity necessitates advanced analytical techniques for their study. Research into chiral separation and analysis techniques, such as capillary electrophoresis, has been vital in understanding these compounds' stereochemical properties. This research not only aids in the synthesis of enantiomerically pure compounds but also helps in the study of their biological activities (Maier et al., 2005).

Molecular Docking and Biological Potentials

Studies have also focused on the synthesis, molecular docking, and examination of the biological potentials of various derivatives. These investigations aim to understand the interaction between these compounds and biological targets, providing insights into their mechanism of action. Such studies are fundamental in drug discovery and development processes, as they help identify promising candidates for further investigation (Borik & Hussein, 2021).

properties

IUPAC Name

N-[2-(5-chloro-2-methoxyanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF6N2O2/c1-3-10(23)22-11(12(15,16)17,13(18,19)20)21-8-6-7(14)4-5-9(8)24-2/h4-6,21H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVCIWSTZTRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.